2,3,4,5-Tetrafluoronitrobenzene is a polyfluoroaromatic compound characterized by the presence of four fluorine atoms and one nitro group attached to a benzene ring. Its chemical formula is CHFNO, and it is recognized by its CAS number 5580-79-0. The compound exhibits unique physical and chemical properties due to the electronegative fluorine atoms, which influence its reactivity and interaction with other substances. It is typically a colorless to pale yellow liquid or solid and is used in various chemical syntheses and applications in research and industry .
TFNB is not currently used in biological systems, and a mechanism of action is not relevant.
2,3,4,5-Tetrafluoronitrobenzene (TFNB) is a fluorinated aromatic nitro compound with the chemical formula C6HF4NO2. It is a colorless liquid at room temperature and is a valuable intermediate in the synthesis of various fluorinated compounds due to the presence of both electron-withdrawing groups (fluorine and nitro) []. Research has explored different methods for the synthesis of TFNB, including nitration of tetrafluorobenzene and fluorination of nitrobenzene [, ].
TFNB serves as a versatile building block in organic synthesis due to its unique reactivity profile. The combination of electron-withdrawing groups makes it susceptible to nucleophilic aromatic substitution reactions, allowing researchers to introduce various functional groups onto the aromatic ring []. Studies have employed TFNB for the synthesis of pharmaceuticals, agrochemicals, and other functional materials [, ].
The presence of fluorine atoms in TFNB grants it specific properties like chemical stability, low surface energy, and resistance to harsh environments []. These properties have made it a potential candidate for various material science applications. Research has explored the use of TFNB in the development of liquid crystals, lubricants, and flame retardants [].
Several methods are available for synthesizing 2,3,4,5-tetrafluoronitrobenzene:
These methods allow for the production of high-purity 2,3,4,5-tetrafluoronitrobenzene suitable for various applications.
2,3,4,5-Tetrafluoronitrobenzene finds utility in several fields:
Interaction studies involving 2,3,4,5-tetrafluoronitrobenzene primarily focus on its reactivity with nucleophiles and electrophiles. Research indicates that the presence of multiple fluorine atoms significantly alters the electronic properties of the compound, enhancing its reactivity compared to non-fluorinated analogs. This makes it a valuable compound for exploring reaction pathways in organic chemistry.
Several compounds share structural similarities with 2,3,4,5-tetrafluoronitrobenzene. Below is a comparison highlighting their unique features:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Fluoronitrobenzene | One fluorine atom | Less reactive due to fewer electronegative atoms |
3-Fluoronitrobenzene | One fluorine atom | Similar reactivity but different substitution patterns |
Pentafluoronitrobenzene | Five fluorine atoms | Highly reactive; used in specialized applications |
2,3-Difluoronitrobenzene | Two fluorine atoms | Intermediate reactivity; useful in synthesis |
The uniqueness of 2,3,4,5-tetrafluoronitrobenzene lies in its specific arrangement of fluorine atoms which provides distinct reactivity patterns not observed in other similar compounds. Its ability to participate in various
Irritant